molecular formula C23H20N2O4S B057703 Darglitazona CAS No. 141200-24-0

Darglitazona

Número de catálogo: B057703
Número CAS: 141200-24-0
Peso molecular: 420.5 g/mol
Clave InChI: QQKNSPHAFATFNQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Darglitazone is an agent belonging to the glitazone class of antidiabetic agents with antihyperglycemic and anti-inflammatory activities. Darglitazone may be able to abrogate acute cerebral inflammatory responses via its suppression of proinflammatory gene expression.

Aplicaciones Científicas De Investigación

Agonista de PPAR-γ

La darglitazona es un miembro de la clase de fármacos de las tiazolidindionas y un agonista del receptor activado por proliferador de peroxisomas-γ (PPAR-γ), un miembro huérfano de la superfamilia de receptores nucleares de factores de transcripción . Esto significa que puede unirse a PPAR-γ y activarlo, lo que puede tener varios efectos en el cuerpo.

Sensibilizador de la Insulina

La this compound tiene una variedad de efectos sensibilizadores de la insulina . Puede mejorar el control glucémico, lo cual es beneficioso para controlar los niveles de azúcar en la sangre, especialmente en personas con diabetes mellitus tipo 2 .

Control Lipidémico

Además de sus efectos sobre el azúcar en la sangre, la this compound también puede mejorar el control lipídico . Esto significa que puede ayudar a regular los niveles de lípidos (grasas) en la sangre, lo cual es importante para la salud cardiovascular.

Tratamiento de Trastornos Metabólicos

La this compound fue investigada por Pfizer como tratamiento de trastornos metabólicos como la diabetes mellitus tipo 2 . Sus efectos sensibilizadores de la insulina y de control lipídico lo hacen potencialmente útil para el tratamiento de estas afecciones.

Reducción de Respuestas Inflamatorias

En un estudio, se encontró que la this compound restauraba la respuesta proinflamatoria comprometida(s) en el ratón diabético a las 4 horas, pero suprimía las respuestas inflamatorias subsiguientes a las 8 y 24 horas tanto en ratones control como diabéticos . Esto sugiere que la this compound podría utilizarse potencialmente para modular las respuestas inflamatorias en ciertas condiciones.

Efectos Neuroprotectores

Se ha demostrado que la this compound reduce el tamaño del infarto en ratones diabéticos después de una lesión hipóxico-isquémica (H/I) . Esto sugiere que la this compound podría tener efectos neuroprotectores, lo que la hace potencialmente útil en el tratamiento de afecciones como el derrame cerebral u otras formas de lesión cerebral.

Mecanismo De Acción

Target of Action

Darglitazone is a member of the thiazolidinedione class of drugs and primarily targets the peroxisome proliferator-activated receptor-γ (PPAR-γ) . PPAR-γ is an orphan member of the nuclear receptor superfamily of transcription factors .

Mode of Action

As an agonist of PPAR-γ, Darglitazone binds to this receptor, activating it . This activation leads to a variety of insulin-sensitizing effects, such as improving glycemic and lipidemic control .

Biochemical Pathways

The activation of PPAR-γ by Darglitazone influences several biochemical pathways. It enhances insulin-mediated suppression of systemic free fatty acid mobilization while increasing the capacity to mobilize free fatty acids during fasting . It also increases free fatty acid trafficking into adipose tissue by increasing the ability of adipose tissue to take up and store free fatty acids .

Pharmacokinetics

It is known that darglitazone is more orally potent in restoring euglycemia compared to other thiazolidinediones .

Result of Action

Darglitazone’s action results in a variety of molecular and cellular effects. It has been shown to restore euglycemia and normalize elevated corticosterone, triglycerides, and very-low-density lipoprotein levels . In addition, Darglitazone treatment has been associated with a reduction in infarct size in certain models .

Action Environment

The efficacy and stability of Darglitazone’s action can be influenced by various environmental factors. For instance, in a study involving obese subjects, Darglitazone was administered once a day for 14 days, resulting in significant metabolic effects . This suggests that the patient’s metabolic state and the timing of drug administration can impact the effectiveness of Darglitazone.

Análisis Bioquímico

Biochemical Properties

Darglitazone interacts with PPAR-γ, a nuclear receptor that plays a crucial role in the regulation of genes involved in glucose and lipid metabolism . The interaction between Darglitazone and PPAR-γ leads to the activation of the receptor, which in turn regulates the transcription of genes involved in insulin sensitivity .

Cellular Effects

Darglitazone exerts its effects on various types of cells, primarily by influencing cell function through its impact on cell signaling pathways and gene expression. It improves glycemic control by enhancing the sensitivity of cells to insulin . This is achieved by modulating the activity of PPAR-γ, which influences the expression of genes involved in glucose and lipid metabolism .

Molecular Mechanism

The molecular mechanism of Darglitazone involves its binding to PPAR-γ, leading to the activation of this nuclear receptor . This activation influences the transcription of genes involved in glucose and lipid metabolism, thereby improving insulin sensitivity .

Temporal Effects in Laboratory Settings

It is known that Darglitazone has a potent effect on improving insulin sensitivity, which is a long-term effect observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that Darglitazone has a potent effect on improving insulin sensitivity, which is observed even at low doses .

Metabolic Pathways

Darglitazone is involved in the metabolic pathway of glucose and lipid metabolism, primarily through its interaction with PPAR-γ . This interaction leads to the activation of PPAR-γ, which in turn regulates the transcription of genes involved in these metabolic pathways .

Transport and Distribution

It is known that Darglitazone exerts its effects primarily through its interaction with PPAR-γ, which is a nuclear receptor .

Subcellular Localization

The subcellular localization of Darglitazone is primarily in the nucleus, where it interacts with PPAR-γ to exert its effects . This interaction leads to the activation of PPAR-γ, which in turn regulates the transcription of genes involved in glucose and lipid metabolism .

Actividad Biológica

Darglitazone is a thiazolidinedione compound primarily recognized for its role as a selective agonist of the peroxisome proliferator-activated receptor gamma (PPAR-γ). This compound has garnered attention for its potential therapeutic applications in managing type 2 diabetes and associated metabolic disorders. This article delves into the biological activity of darglitazone, highlighting its effects on metabolic parameters, inflammatory responses, and potential safety concerns based on diverse research findings.

Darglitazone exerts its biological effects primarily through the activation of PPAR-γ, which plays a crucial role in glucose and lipid metabolism. By enhancing insulin sensitivity, darglitazone facilitates improved glucose uptake in peripheral tissues, thereby lowering blood glucose levels. Research indicates that darglitazone is more potent than other thiazolidinediones like rosiglitazone and pioglitazone in restoring euglycemia in diabetic models .

Metabolic Effects

Several studies have documented the metabolic effects of darglitazone in various models, particularly focusing on its impact on insulin resistance and lipid profiles.

Key Findings from Clinical Studies

  • Insulin Sensitivity : In a double-blind placebo-controlled study involving obese non-insulin-dependent diabetes mellitus (NIDDM) subjects, darglitazone treatment resulted in:
    • A significant decrease in 24-hour plasma glucose area under the curve from 292.8 ± 31.2 to 235.2 ± 21.6 mmol·h·L⁻¹ (p = 0.002).
    • A reduction in serum insulin area under the curve from 1027.2 ± 254.4 to 765.6 ± 170.4 µU·h·L⁻¹ (p = 0.045).
    • A decrease in non-esterified fatty acids from 1900 ± 236 to 947 ± 63 g·h·L⁻¹ (p = 0.002) and serum triglycerides by 25.9% compared to a negligible change in the placebo group (p = 0.012) .
  • Inflammatory Response Modulation : Darglitazone has shown biphasic effects on inflammatory responses in diabetic mice models:
    • It normalized acute pro-inflammatory cytokine responses at early time points post-injury while suppressing later inflammatory responses .
    • In a study involving diabetic ob/ob mice, darglitazone treatment led to significantly increased expressions of TNF-α and IL-1β at 4 hours post-cerebral hypoxia/ischemia insult, followed by suppression at later time points .

Safety Profile and Toxicological Concerns

Despite its beneficial effects, darglitazone's safety profile warrants attention due to potential adverse effects observed with other thiazolidinediones, particularly regarding liver toxicity.

Case Studies and Reports

Summary of Research Findings

The following table summarizes key findings from various studies on darglitazone:

Study TypeKey Findings
Clinical Trial (NIDDM Subjects)Significant reductions in plasma glucose, insulin levels, and triglycerides .
In Vivo Study (Diabetic Mice)Biphasic inflammatory response modulation; normalization of early cytokine responses .
Safety AnalysisConcerns raised regarding liver toxicity based on historical data from similar compounds .

Propiedades

IUPAC Name

5-[[4-[3-(5-methyl-2-phenyl-1,3-oxazol-4-yl)propanoyl]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c1-14-18(24-22(29-14)17-5-3-2-4-6-17)11-12-19(26)16-9-7-15(8-10-16)13-20-21(27)25-23(28)30-20/h2-10,20H,11-13H2,1H3,(H,25,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKNSPHAFATFNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCC(=O)C3=CC=C(C=C3)CC4C(=O)NC(=O)S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057644
Record name Darglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141200-24-0
Record name Darglitazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141200-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Darglitazone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141200240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Darglitazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14034
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Darglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DARGLITAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AVP9C03Z3K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Darglitazone
Reactant of Route 2
Reactant of Route 2
Darglitazone
Reactant of Route 3
Darglitazone
Reactant of Route 4
Darglitazone
Reactant of Route 5
Reactant of Route 5
Darglitazone
Reactant of Route 6
Reactant of Route 6
Darglitazone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.